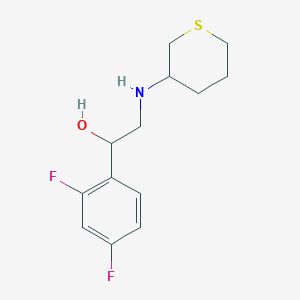

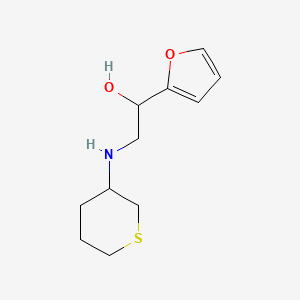

1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol, also known as DFTEA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of beta-adrenergic receptor agonists and has been found to interact with various biological systems.

Mechanism of Action

1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol acts as a beta-adrenergic receptor agonist, which means it binds to and activates beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels.

Activation of beta-adrenergic receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn leads to various physiological effects. For example, in the heart, increased cAMP levels lead to an increase in the force of contraction of the heart muscle. In the lungs, increased cAMP levels lead to relaxation of the smooth muscle, which results in bronchodilation.

Biochemical and Physiological Effects

This compound has been found to have various biochemical and physiological effects. As mentioned earlier, it has a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscle. It also has a positive chronotropic effect, which means it increases the heart rate.

In the lungs, this compound has bronchodilator properties, which means it relaxes the smooth muscle and widens the airways. It has also been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol in lab experiments is that it has a well-defined mechanism of action. This makes it easier to study its effects on various biological systems. In addition, it has been found to have low toxicity, which means it can be used at higher concentrations without causing harm to cells or tissues.

One limitation of using this compound in lab experiments is that it is relatively expensive compared to other beta-adrenergic receptor agonists. In addition, its solubility in water is low, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol. One area of interest is its potential use in the treatment of heart failure. Further studies are needed to determine the optimal dose and administration route for this application.

Another area of interest is the use of this compound in the treatment of asthma and other respiratory conditions. Studies have shown that this compound has bronchodilator properties, but further research is needed to determine its efficacy and safety in humans.

In addition, this compound has been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions. Further studies are needed to determine its potential use in the treatment of diseases such as arthritis and inflammatory bowel disease.

Conclusion

In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method involves the reaction of 2,4-difluoroaniline with thian-3-ylamine in the presence of ethanol. This compound has been found to have potential applications in the treatment of cardiovascular diseases, respiratory conditions, and inflammatory conditions. Its mechanism of action involves activation of beta-adrenergic receptors, which leads to various physiological effects. This compound has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol involves the reaction of 2,4-difluoroaniline with thian-3-ylamine in the presence of ethanol. The reaction is carried out using a reflux condenser for a period of 24 hours. The resulting product is then purified using column chromatography. The yield of the product is around 70%.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol has been found to have potential applications in scientific research, particularly in the field of cardiovascular diseases. It has been shown to have a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscle. This effect can be useful in the treatment of heart failure.

This compound has also been found to have bronchodilator properties, which means it can help in the treatment of asthma and other respiratory conditions. In addition, it has been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.

properties

IUPAC Name |

1-(2,4-difluorophenyl)-2-(thian-3-ylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NOS/c14-9-3-4-11(12(15)6-9)13(17)7-16-10-2-1-5-18-8-10/h3-4,6,10,13,16-17H,1-2,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMVYFVOOJYPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)NCC(C2=C(C=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1H-pyrazol-4-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)cyclohexyl]ethanone](/img/structure/B7648628.png)

![N-[(3,5-difluorophenyl)methyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648639.png)

![4-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7648649.png)

![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648656.png)

![2-[[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]amino]acetonitrile](/img/structure/B7648664.png)

![4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile](/img/structure/B7648671.png)

![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)

![N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648674.png)

![4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)

![4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648689.png)

![4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648701.png)

![N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide](/img/structure/B7648718.png)

![N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B7648723.png)